molecular formula C16H26BClFNO2 B2503627 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl CAS No. 2096330-19-5

4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl

Cat. No. B2503627
CAS RN: 2096330-19-5
M. Wt: 329.65
InChI Key: DXEMVQUDSPDBLB-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride” is a chemical compound with the CAS Number: 2096330-19-5 . Its molecular weight is 329.65 . The IUPAC name for this compound is N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1-propanamine hydrochloride .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound might participate in Suzuki–Miyaura coupling reactions . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . The country of origin for this compound is CN .

Scientific Research Applications

Analytical Chemistry Applications

Organoboron compounds like phenylboronic acid pinacol esters have been studied for their potential in analytical applications, such as in the development of sensor technologies. For instance, organoboron compounds have been applied as Lewis acid receptors of fluoride anions in polymer membrane electrodes, highlighting their selectivity and responsiveness to fluoride ions under specific conditions. This selectivity is crucial for developing sensors and analytical methods for fluoride detection in various environmental and biological samples (Jańczyk et al., 2012).

Polymer Science

In polymer science, organoboron compounds have been utilized in the synthesis of polymers with specific functionalities. For example, poly(ester-amide)s incorporating a H2O2-cleavable phenylboronic acid ester have been synthesized for potential use in H2O2-responsive delivery vehicles. These materials degrade in the presence of hydrogen peroxide, a feature that could be particularly useful in developing smart drug delivery systems that respond to the oxidative stress conditions in certain diseases (Cui et al., 2017).

Organic Synthesis and Catalysis

Research in organic synthesis has explored the use of organoboron compounds in facilitating various chemical transformations. For instance, nickel-catalyzed borylation of polyfluoroarenes via C-F bond activation has been reported, converting these substrates into their corresponding boronate esters. This method demonstrates the utility of organoboron compounds in synthesizing building blocks for further chemical synthesis, showcasing their role in expanding the toolkit available for organic chemists (Zhou et al., 2016).

Environmental and Material Chemistry

Organoboron compounds' reactivity and stability under various conditions have been of interest in environmental chemistry and material science. Studies have examined the hydrolysis susceptibility of phenylboronic pinacol esters at physiological pH, providing insights into their stability and potential degradation pathways in biological or environmental contexts (Achilli et al., 2013).

Photoluminescence and Materials Science

A fascinating discovery in materials science is the long-lived room-temperature phosphorescence observed in simple arylboronic esters. This property challenges the traditional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups, opening new avenues for research in organic phosphorescent materials for applications in bioimaging, sensing, and optoelectronics (Shoji et al., 2017).

Future Directions

The future directions for this compound could involve its use in various chemical reactions, particularly in the field of organic synthesis. Its potential applications in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, could also be explored .

properties

IUPAC Name

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEMVQUDSPDBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNCCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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